molecular formula C12H15N3O B1436756 6-Methyl-2-propylamino-3H-4-quinazolinone CAS No. 1015479-08-9

6-Methyl-2-propylamino-3H-4-quinazolinone

Cat. No. B1436756
CAS RN: 1015479-08-9
M. Wt: 217.27 g/mol
InChI Key: CDWADKBTZMKABJ-UHFFFAOYSA-N
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Description

6-Methyl-2-propylamino-3H-4-quinazolinone is a chemical compound that belongs to the quinazolinone class of compounds. It has been found to have various applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Medicinal Chemistry Applications

Quinazoline derivatives, including the 6-Methyl-2-propylamino-3H-4-quinazolinone, have been extensively studied for their broad spectrum of biological activities. These compounds have shown potential as antibacterial, anticancer, anti-inflammatory, antimalarial, and antihypertensive agents. The quinazoline nucleus's versatility and stability allow for the introduction of various bioactive moieties, leading to the creation of novel medicinal agents. Their role in combating antibiotic resistance through novel antibacterial activities is particularly noteworthy, offering hope in the face of growing antibiotic resistance challenges (Tiwary et al., 2016).

Optoelectronic Materials

Quinazoline derivatives are also being explored for their applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant value for the creation of novel materials. These compounds are being used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating their potential in the development of advanced optoelectronic devices (Lipunova et al., 2018).

Drug Discovery for Various Diseases

Quinazoline derivatives have been investigated for their anti-cancer properties, showing efficacy against various cancer types. They have been identified as EGFR inhibitors, with newer compounds inhibiting both wild-type and mutated EGFR, offering promising avenues for cancer treatment. The development of novel quinazoline compounds remains a vibrant area of research, given their potential to target a wide range of therapeutic proteins beyond EGFR (Ravez et al., 2015).

properties

IUPAC Name

6-methyl-2-(propylamino)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-6-13-12-14-10-5-4-8(2)7-9(10)11(16)15-12/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWADKBTZMKABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(C=C(C=C2)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705255
Record name 6-Methyl-2-(propylamino)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-propylamino-3H-4-quinazolinone

CAS RN

1015479-08-9
Record name 6-Methyl-2-(propylamino)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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